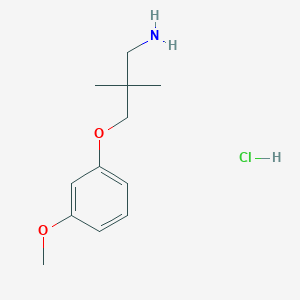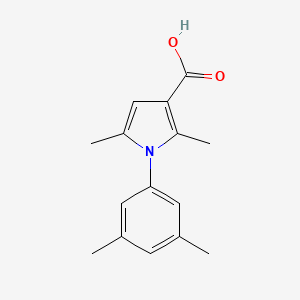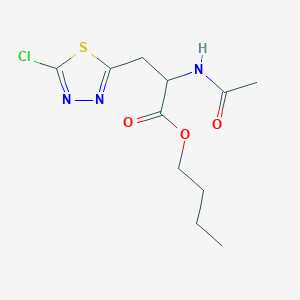![molecular formula C9H18N2 B2356169 ((1R,5S)-8-metil-8-azabiciclo[3.2.1]octan-3-il)metanamina CAS No. 1478883-60-1](/img/structure/B2356169.png)
((1R,5S)-8-metil-8-azabiciclo[3.2.1]octan-3-il)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine: is a bicyclic amine compound that belongs to the class of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their diverse biological activities and have been extensively studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to naturally occurring neurotransmitters. It is used in studies related to the central nervous system and neuropharmacology.
Medicine: In medicine, ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of drugs that target specific receptors in the brain.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the stereoselective formation of an acyclic starting material that contains all the required stereochemical information to allow the controlled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound often rely on large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic hydrogenation, selective reduction, and other advanced organic synthesis techniques to achieve the desired stereochemistry and functional groups.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the bicyclic structure can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, suitable solvents, and temperature control.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with different functional groups attached to the nitrogen atom.
Mecanismo De Acción
The mechanism of action of ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
Tropane: Tropane is a structurally similar compound that also belongs to the class of tropane alkaloids. It shares the bicyclic structure with a nitrogen atom but differs in its specific functional groups.
Cocaine: Cocaine is another tropane alkaloid with a similar bicyclic structure. it has distinct pharmacological properties and is known for its stimulant effects on the central nervous system.
Atropine: Atropine is a tropane alkaloid with a similar core structure but different functional groups. It is used medically to treat various conditions, including bradycardia and as an antidote for certain types of poisoning.
Uniqueness: The uniqueness of ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to interact with specific neurotransmitter receptors makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3/t7?,8-,9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGJYZMVRWAQA-CBLAIPOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1478883-60-1 |
Source


|
| Record name | 1-[(1R,3S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
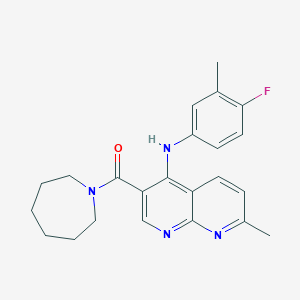
![(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2356088.png)
![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2356089.png)
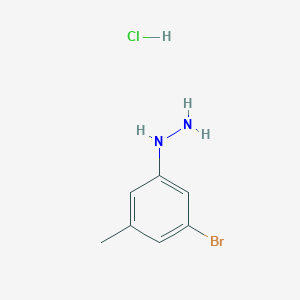
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chlorobenzoate](/img/structure/B2356094.png)
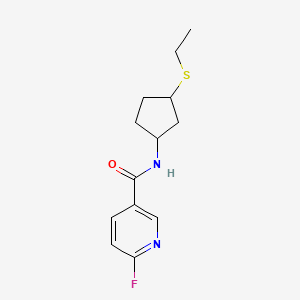
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cycloheptylacetamide](/img/structure/B2356101.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2356102.png)
![1-(4-bromobenzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2356103.png)
![N-(4-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356104.png)
